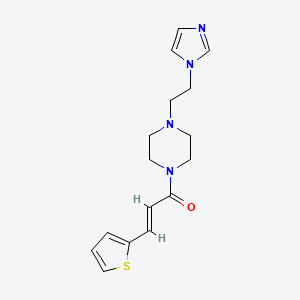
(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines imidazole and piperazine moieties, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N5OS with a molecular weight of 319.41 g/mol. The structure includes an imidazole ring, a piperazine group, and a thiophene moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various imidazole-based compounds against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated varying degrees of effectiveness, suggesting that the structural components significantly influence their antimicrobial potency .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Piperazine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar piperazine structures have shown promising results in inhibiting tumor growth in various cancer cell lines . Specific studies have focused on the synthesis and biological evaluation of piperazine-containing compounds for their anticancer properties.
The proposed mechanism of action for such compounds often involves interaction with cellular targets such as enzymes or receptors involved in cell signaling pathways. For example, imidazole derivatives have been implicated in the inhibition of certain kinases that play critical roles in cancer progression .
Study 1: Antibacterial Activity Assessment
In a comparative study, various imidazole derivatives were tested against common bacterial strains. The results indicated that compounds with piperazine linkages exhibited enhanced antibacterial effects compared to those without. Specifically, the compound demonstrated effective inhibition against E. coli at concentrations as low as 0.5 mM, showing its potential as an antimicrobial agent .
Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of related piperazine derivatives on human cancer cell lines. The results showed that compounds structurally similar to this compound displayed IC50 values in the micromolar range, indicating significant anticancer activity .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
(E)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(4-3-15-2-1-13-22-15)20-11-9-18(10-12-20)7-8-19-6-5-17-14-19/h1-6,13-14H,7-12H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAGYULTIQRVDA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














